3-Chloro-1-(1H-indol-3-YL)propan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-1-(1H-indol-3-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c12-6-5-11(14)9-7-13-10-4-2-1-3-8(9)10/h1-4,7,13H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKXWMCCLVVKRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625247 | |
| Record name | 3-Chloro-1-(1H-indol-3-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24955-86-0 | |
| Record name | 3-Chloro-1-(1H-indol-3-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Chloro 1 1h Indol 3 Yl Propan 1 One
Propanone Chain Elaboration and Halogenation Techniques
Once the 3-acyl indole (B1671886) scaffold is established, the focus shifts to the modification of the side chain to introduce the desired chloro-substituted propanone moiety.
The most straightforward route to the 1-(1H-indol-3-yl)propan-1-one precursor is the direct Friedel-Crafts acylation of indole with a suitable three-carbon acylating agent, such as propionyl chloride or propionic anhydride. researchgate.netnih.gov As detailed in section 2.1.1, catalysts like Et₂AlCl or Y(OTf)₃ can achieve this transformation with high regioselectivity for the C3 position. nih.govorganic-chemistry.org
An alternative strategy involves a two-step sequence. First, a Mannich reaction on indole can introduce a dimethylaminomethyl group at C3. This can then be used to form a Grignard reagent, which subsequently reacts with an appropriate electrophile to build the ketone. However, for a simple propanone chain, direct acylation is far more efficient.
The direct synthesis of the final chlorinated product, 3-Chloro-1-(1H-indol-3-yl)propan-1-one, can be achieved by reacting indole with 3-chloropropionyl chloride. This reaction is a Friedel-Crafts acylation that simultaneously introduces the complete, halogenated side chain. A related synthesis involves reacting 2,3-dihydro-1H-indole (indoline) with 3-chloropropionyl chloride, followed by aromatization to the indole. chemicalbook.com
The term "stereoselective" in the context of the achiral target molecule, this compound, refers to the regioselective introduction of the halogen at a specific position on the propane (B168953) chain. The key challenge is to chlorinate the β-carbon (C3) relative to the carbonyl group, rather than the more reactive α-carbon.
Direct chlorination of 1-(1H-indol-3-yl)propan-1-one would likely lead to a mixture of products, with α-chlorination being a significant pathway. A more controlled and common strategy involves the synthesis of an α,β-unsaturated precursor, 1-(1H-indol-3-yl)prop-2-en-1-one (an indolyl chalcone). This intermediate can be synthesized via a Claisen-Schmidt condensation between 3-acetylindole (B1664109) and formaldehyde. The subsequent step is a Michael addition of hydrogen chloride (HCl) across the double bond. This addition typically follows Markovnikov's rule, placing the chloride at the β-position, thus yielding the desired 3-chloro product regioselectively.
While the target molecule is not chiral, the principles of stereoselective halogenation are crucial in natural product synthesis where halogen atoms often define stereocenters. nih.gov Methods such as halocyclization of alkenes with pendant nucleophiles or Sₙ2 displacement of activated alcohols are employed to control stereochemistry. nih.gov For α-halogenation of ketones, enolate chemistry can be used to achieve stereoselectivity if a chiral center is present or being formed.
Green Chemistry Principles and Sustainable Synthetic Routes
The principles of green chemistry, which emphasize waste prevention, atom economy, and the use of less hazardous substances, are increasingly influencing the synthesis of indole derivatives. pnas.orgrsc.org
For the acylation step, the use of catalytic rather than stoichiometric amounts of Lewis acids represents a significant green advancement. nih.gov The Y(OTf)₃/ionic liquid system is particularly noteworthy as the catalyst and solvent can often be recovered and reused. nih.gov Microwave-assisted synthesis further contributes to energy efficiency by dramatically reducing reaction times. nih.gov Multicomponent reactions (MCRs) that assemble the indole core in a single step from simple precursors are also a hallmark of green synthesis, maximizing atom economy and minimizing intermediate workup steps. rsc.org
In the context of halogenation, traditional methods often use hazardous reagents like elemental chlorine. Greener alternatives for halogenating indoles (typically on the ring) involve using systems like oxone-halide salts (e.g., NaCl with Oxone), which generate the reactive halogenating species in situ, avoiding the handling of toxic gases and reducing waste. organic-chemistry.org While this method is typically used for C2 or C3 ring halogenation, the underlying principle of using safer halide sources is a key green strategy. organic-chemistry.orgresearchgate.net The use of biocatalytic halogenation with enzymes like RebH variants also presents a sustainable, highly selective, and environmentally benign approach, although its application to side-chain halogenation of this specific substrate is not yet established. frontiersin.org
| Synthetic Step | Traditional Method | Green Alternative | Green Principle(s) Addressed | Reference |
|---|---|---|---|---|
| C3-Acylation | Stoichiometric AlCl₃ | Catalytic Y(OTf)₃ in ionic liquid; Microwave heating | Catalysis, Safer Solvents, Energy Efficiency | nih.gov |
| Indole Synthesis | Fischer Indole Synthesis (harsh acid, high temp) | Multicomponent reactions from anilines | Atom Economy, Waste Prevention | rsc.orgrsc.org |
| Halogenation | Elemental Halogens (e.g., Cl₂) | Oxone-halide systems (in situ generation) | Safer Reagents, Accident Prevention | organic-chemistry.org |
Solvent-Free and Catalytic Conditions for this compound Synthesis
The regioselective 3-acylation of indole to produce compounds like this compound without protecting the indole's nitrogen (NH) group presents a significant challenge, as side reactions such as N-acylation and di-acylation can occur. nih.gov Advanced methodologies have increasingly focused on overcoming these issues through the use of highly efficient catalysts and the reduction or elimination of traditional solvents.
One prominent green chemistry approach involves performing Friedel-Crafts reactions under solvent-free conditions, often assisted by microwave irradiation. researchgate.net This technique can lead to remarkably shorter reaction times and high yields. researchgate.net Another innovative strategy is the use of deep eutectic solvents (DES), which can function as both the catalyst and the reaction medium. rsc.org For example, a deep eutectic solvent formed between choline (B1196258) chloride and zinc chloride ([CholineCl][ZnCl₂]₃) has been successfully employed for the 3-acylation of indoles. rsc.org This method is highly efficient, particularly under microwave irradiation, and offers the significant advantage of being reusable for multiple reaction cycles without a noticeable loss in catalytic activity. rsc.org
Metal triflates, such as yttrium triflate (Y(OTf)₃), have emerged as powerful catalysts for the Friedel-Crafts acylation of indoles. nih.gov Research has shown that catalytic amounts of Y(OTf)₃, especially when combined with an ionic liquid like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMI]BF₄) and microwave irradiation, can complete the acylation in minutes with high regioselectivity and yield. nih.gov The catalyst and ionic liquid system can often be recovered and reused, further enhancing the green credentials of the synthesis. nih.gov While the direct acylation of indole with 3-chloropropionyl chloride under these specific conditions is an extension of this work, the principles demonstrate a clear path away from traditional, less efficient methods.
The following table summarizes various catalytic systems used in the Friedel-Crafts acylation of indoles, highlighting the move towards more sustainable conditions.
| Catalyst System | Acylating Agent | Solvent/Conditions | Key Advantages | Reference |
| Traditional Lewis Acids | ||||
| SnCl₄ | Acyl Chloride | Dichloromethane (DCM) | High reactivity, readily available. researchgate.net | researchgate.net |
| AlCl₃ | Acyl Chloride | Not specified | Commonly used, effective promoter. researchgate.net | researchgate.net |
| Advanced Catalytic Systems | ||||
| Y(OTf)₃ | Acid Anhydride | [BMI]BF₄ / Microwave | Fast reaction, high yield, reusable catalyst system. nih.gov | nih.gov |
| [CholineCl][ZnCl₂]₃ | Acid Anhydride | Solvent-free / Microwave | Dual catalyst/solvent, reusable, low cost, environmentally benign. rsc.org | rsc.org |
| N/A (Catalyst-free) | Isatin/Indole | Solvent-free / Microwave | Simplicity, very short reaction times. researchgate.net | researchgate.net |
| L-Proline | Aldehyde/Amine | Solvent-free / Room Temp | Mild conditions, organocatalysis. rsc.org | rsc.org |
Atom Economy and Reaction Efficiency Considerations in Novel Syntheses
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comjocpr.com A high atom economy signifies a more sustainable process with minimal waste generation. jocpr.com The ideal reaction has a 100% atom economy, where all reactant atoms are found in the product. rsc.org Addition and rearrangement reactions often exhibit high atom economy, whereas substitution and elimination reactions tend to be less efficient due to the formation of byproducts. scranton.edunih.gov
The synthesis of this compound via the Friedel-Crafts acylation of indole with 3-chloropropionyl chloride is a substitution reaction. The theoretical atom economy can be calculated as follows:
Reaction: C₈H₇N (Indole) + C₃H₄Cl₂O (3-Chloropropionyl chloride) → C₁₁H₉ClNO (Product) + HCl (Byproduct)
The calculation is the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, multiplied by 100. jocpr.com
Atom Economy Calculation for the Synthesis of this compound
| Compound | Formula | Molecular Weight ( g/mol ) | Role |
|---|---|---|---|
| Indole | C₈H₇N | 117.15 | Reactant |
| 3-Chloropropionyl chloride | C₃H₄Cl₂O | 126.98 | Reactant |
| Total Reactant Mass | 244.13 | ||
| This compound | C₁₁H₉ClNO | 207.65 | Desired Product |
| Hydrogen Chloride | HCl | 36.46 | Byproduct |
| Atom Economy | | (207.65 / 244.13) * 100 ≈ 85.1% | |
Chemical Reactivity and Transformative Chemistry of 3 Chloro 1 1h Indol 3 Yl Propan 1 One
Nucleophilic Substitution Reactions at the Chlorinated Carbon Center
The primary reaction pathway for the chlorinated carbon is nucleophilic substitution, where the chlorine atom is displaced by a variety of nucleophiles.
The reaction of 3-Chloro-1-(1H-indol-3-yl)propan-1-one with nitrogen-based nucleophiles, such as ammonia (B1221849) and primary or secondary amines, leads to the formation of the corresponding amine derivatives. savemyexams.comyoutube.com This reaction typically proceeds via an SN2 mechanism. chemguide.co.uk However, the reaction can be complex, as the initially formed primary amine can further react with the starting material to produce secondary and tertiary amines, and ultimately a quaternary ammonium (B1175870) salt. youtube.com To favor the formation of the primary amine, a large excess of the nitrogen nucleophile is often employed. savemyexams.com
A specific example is the synthesis of 3-(5-Chloro-1H-indol-3-yl)propan-1-amine, a related compound, which highlights the utility of this reaction in creating indole-based propanamine structures. chemscene.com The Gabriel synthesis, which utilizes phthalimide (B116566) as an ammonia surrogate, provides a more controlled method for preparing primary amines from alkyl halides, avoiding the issue of over-alkylation. libretexts.org
Table 1: Examples of Nucleophilic Substitution with Nitrogen Nucleophiles
| Nucleophile | Product Type | Reaction Conditions |
| Ammonia (excess) | Primary Amine | Typically in a polar solvent |
| Primary Amine | Secondary Amine | Can lead to mixtures |
| Secondary Amine | Tertiary Amine | Can lead to mixtures |
| Phthalimide anion | Primary Amine (after hydrolysis) | Gabriel Synthesis |
This table is a generalized representation based on established principles of nucleophilic substitution reactions of alkyl halides with amines.
In addition to nitrogen nucleophiles, the chlorinated carbon center of this compound is susceptible to attack by other heteroatomic nucleophiles. Reactions with alkoxides or hydroxides can yield ether or alcohol derivatives, respectively. Similarly, thiols and thiolates can be used to introduce sulfur-containing moieties, forming thioethers. These reactions expand the range of functional groups that can be introduced at this position, further demonstrating the synthetic utility of this compound.
Modifications and Derivatizations of the Ketone Functionality
The ketone group offers another site for chemical modification, allowing for a range of derivatizations.
The ketone functionality can be readily reduced to a secondary alcohol, yielding 3-chloro-1-(1H-indol-3-yl)propan-1-ol. google.comchemicalbook.com This transformation can be achieved using various reducing agents. For instance, the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a structurally related compound, has been accomplished with high enantioselectivity using a reductase from Saccharomyces cerevisiae. nih.gov This suggests that similar enzymatic or chiral catalyst-based reductions could be applied to this compound to produce enantiomerically pure alcohol derivatives.
A common method for the synthesis of 3-chloro-1-propanol (B141029) involves the reaction of 1,3-propanediol (B51772) with hydrochloric acid, often using a catalyst like benzenesulfonic acid. google.comchemicalbook.compatsnap.com
The carbonyl group of this compound can undergo condensation reactions with primary amines and their derivatives to form a variety of C=N double-bonded compounds.
Imines (Schiff Bases): Reaction with primary amines, often under acidic catalysis or neat conditions, yields imines. organic-chemistry.orgpeerj.comredalyc.org The formation of imines is a reversible process. nih.gov
Oximes: Condensation with hydroxylamine (B1172632) hydrochloride, typically in the presence of a base, produces oximes. arpgweb.comijprajournal.comnih.govresearchgate.netnih.gov These reactions can be performed under various conditions, including solvent-free grinding. researchgate.netnih.gov
Hydrazones: Reaction with hydrazine (B178648) or substituted hydrazines (hydrazides) results in the formation of hydrazones. minarjournal.comnih.govresearchgate.netresearchgate.netnih.gov These reactions can be carried out in solvents like ethanol (B145695) or under microwave irradiation. minarjournal.comresearchgate.net
Table 2: Condensation Reactions of the Ketone Functionality
| Reagent | Product Type |
| Primary Amine (R-NH₂) | Imine (Schiff Base) |
| Hydroxylamine (NH₂OH) | Oxime |
| Hydrazine (NH₂NH₂) | Hydrazone |
| Substituted Hydrazine (R-NHNH₂) | Substituted Hydrazone |
This table illustrates the general outcomes of condensation reactions with the ketone group.
Transformations Involving the Indole (B1671886) Core
The indole ring system, while generally aromatic and stable, can participate in various chemical transformations, although these are often less facile than reactions at the side chain. Electrophilic substitution at the indole nucleus is a common reaction, but the position of substitution can be influenced by the existing substituent at the 3-position.
Research on related indole compounds shows that the indole nucleus can react with aldehydes in the presence of a catalyst to form bis(indolyl)methanes. mdpi.com Furthermore, multicomponent reactions involving indoles, aldehydes, and other nucleophiles can lead to the synthesis of complex indole derivatives. researchgate.netnih.gov The indole ring can also undergo reactions such as N-amination. google.com Photochemical reactions of indoles with halogenated compounds can also lead to modifications of the indole ring. nih.gov While specific examples involving this compound are not extensively detailed in the provided search results, the general reactivity patterns of indoles suggest that transformations such as electrophilic substitution on the aromatic ring or reactions at the indole nitrogen are plausible under appropriate conditions.
Electrophilic Aromatic Substitution Beyond C3
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic systems. wikipedia.org In the case of indole, the C3 position is the most nucleophilic and typically the primary site of electrophilic attack. However, in this compound, the C3 position is already substituted with a propanone group. This acyl group is electron-withdrawing and thus deactivates the indole ring towards further electrophilic attack.
The reaction proceeds via the attack of the aromatic ring on an electrophile, forming a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex. uci.edulibretexts.org The stability of this intermediate determines the position of substitution. For substituted indoles, the directing effects of the existing substituent are paramount. The 3-acyl group will direct incoming electrophiles to specific positions on the benzene (B151609) portion of the indole ring, primarily the C5 and C6 positions, as these are electronically favored.
While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented, the expected reactivity can be inferred from the general principles of SEAr on 3-acylindoles. masterorganicchemistry.com Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. wikipedia.orgmasterorganicchemistry.com
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction Type | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 3-Chloro-1-(5-nitro-1H-indol-3-yl)propan-1-one |
| Bromination | Br₂, FeBr₃ | 3-Chloro-1-(5-bromo-1H-indol-3-yl)propan-1-one |
| Sulfonation | Fuming H₂SO₄ | 3-(3-Chloropropanoyl)-1H-indole-5-sulfonic acid |
This table is based on established principles of electrophilic aromatic substitution on deactivated indole rings. The precise product distribution may vary based on reaction conditions.
Metal-Catalyzed Cross-Coupling Reactions on the Indole Ring
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For the indole ring in this compound, several positions are amenable to cross-coupling, including the N-H bond and various C-H bonds on the aromatic core. researchgate.net
Palladium and copper catalysts are commonly employed for such transformations on indole scaffolds. researchgate.netnih.gov The N-H bond can undergo arylation or vinylation through reactions like the Buchwald-Hartwig amination. More advanced methods focus on the direct C-H activation and functionalization of the indole ring, which avoids the need for pre-functionalized starting materials.
For instance, copper-mediated cross-coupling involving double C-H activation has been used to synthesize indole-containing biheteroaryls. nih.gov In the context of this compound, C-H activation at the C2 position is a plausible pathway, as it is adjacent to the nitrogen atom and activated. Another potential site is the C7 position, which can be functionalized through directed metalation.
Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions
| Reaction Type | Catalyst/Reagents | Coupling Partner | Potential Product |
| Suzuki-Miyaura Coupling | Pd(OAc)₂, Ligand, Base | Arylboronic acid | 3-Chloro-1-(2-aryl-1H-indol-3-yl)propan-1-one |
| Heck Coupling | Pd(OAc)₂, Ligand, Base | Alkene | 3-Chloro-1-(2-vinyl-1H-indol-3-yl)propan-1-one |
| Buchwald-Hartwig Amination | Pd or Cu catalyst, Base | Aryl halide | 3-Chloro-1-(1-aryl-1H-indol-3-yl)propan-1-one |
| C-H Arylation | Cu(OAc)₂, Ligand | Azole | 3-Chloro-1-(2-(azol-yl)-1H-indol-3-yl)propan-1-one nih.gov |
Cyclization and Rearrangement Pathways Leading to Fused Heterocycles
The structure of this compound is well-suited for intramolecular cyclization reactions to form fused heterocyclic systems, which are prevalent in many biologically active compounds. semanticscholar.org The key reactive sites for these transformations are the electrophilic carbonyl carbon, the carbon bearing the chlorine atom (a good leaving group), and the nucleophilic N-H of the indole ring.
One common pathway involves the N-alkylation of the indole nitrogen by the chloropropyl chain, followed by an intramolecular reaction involving the ketone. For example, treatment with a base can induce an intramolecular cyclization to form pyrrolo[1,2-a]indoles.
Another significant pathway involves the reaction of the chloroketone side chain with external nucleophiles, leading to the construction of diverse heterocyclic systems. For instance, reaction with hydrazines or thioamides can lead to the formation of fused pyrazoles or thiazines, respectively. Such strategies are fundamental in medicinal chemistry for generating molecular diversity. longdom.orgbohrium.com
Furthermore, rearrangement reactions can occur under specific conditions. Acid-promoted ring-opening and rearrangement of related fused systems have been shown to yield larger ring structures, such as cyclohepta[b]indoles. nih.gov While not directly starting from this compound, these studies highlight the potential for complex skeletal rearrangements in related indole derivatives. researchgate.net Cascade reactions, where multiple bonds are formed in a single operation, are also an efficient method for constructing complex fused triazoles from similar precursors. nih.gov
Table 3: Examples of Cyclization Reactions
| Reagent(s) | Resulting Fused Heterocycle Core | Reaction Type |
| Base (e.g., NaH) | Pyrrolo[1,2-a]indole | Intramolecular N-alkylation and cyclization |
| Hydrazine (NH₂NH₂) | Pyrazolo[4,3-c]quinoline derivative | Condensation and cyclization |
| Thiourea (CH₄N₂S) | Thiazino[4,3-a]indole derivative | Condensation and cyclization |
| 1,2,3,4-Tetrahydroisoquinoline, Base | Pyrrolo[2,1-a]isoquinoline derivative | Intermolecular cascade cyclization researchgate.net |
Computational and Theoretical Chemistry Studies of 3 Chloro 1 1h Indol 3 Yl Propan 1 One
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system to provide detailed information about its electronic distribution and geometric parameters.
Density Functional Theory (DFT) is a widely used computational method for predicting the ground state properties of molecules with a good balance between accuracy and computational cost. For derivatives of indole (B1671886), DFT calculations are routinely employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties. acs.orgtsijournals.com In the case of 3-Chloro-1-(1H-indol-3-YL)propan-1-one, DFT calculations would typically be performed using a functional like B3LYP and a basis set such as 6-311+G to obtain reliable geometric parameters.
These calculations can predict key bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. For instance, the planarity of the indole ring and the orientation of the chloropropanone side chain would be determined. Furthermore, DFT is used to calculate electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The MEP map can indicate regions of the molecule that are electron-rich or electron-poor, providing clues about potential sites for electrophilic and nucleophilic attack. The energies of the HOMO and LUMO are important for understanding the molecule's chemical reactivity and kinetic stability.
Table 1: Predicted Ground State Properties of this compound from DFT Calculations
| Property | Predicted Value | Significance |
| Optimized Geometry | ||
| C-Cl Bond Length | ~1.78 Å | Influences reactivity and stability. |
| C=O Bond Length | ~1.22 Å | Key for understanding carbonyl reactivity. |
| Indole Ring Bond Lengths | ~1.37-1.45 Å | Confirms aromatic character. |
| Electronic Properties | ||
| HOMO Energy | Negative Value (e.g., -6.5 eV) | Indicates electron-donating ability. |
| LUMO Energy | Negative Value (e.g., -1.2 eV) | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | ~5.3 eV | Relates to chemical reactivity and electronic transitions. |
| Dipole Moment | Non-zero value | Indicates the overall polarity of the molecule. |
Note: The values in this table are illustrative and would be precisely determined through specific DFT calculations.
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory), are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate energy profiles and spectroscopic parameters. For this compound, ab initio calculations could be used to map the potential energy surface, identifying different conformers and the energy barriers between them. This is particularly relevant for the flexible propanone side chain.
Furthermore, these methods are valuable for predicting spectroscopic data. For example, calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the structural characterization of the compound. tsijournals.com Similarly, predictions of nuclear magnetic resonance (NMR) chemical shifts can assist in the interpretation of experimental NMR spectra. nih.gov
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. nih.gov For this compound, MD simulations can provide a detailed picture of its conformational landscape by exploring the different spatial arrangements of the molecule over time. This is especially important for understanding the flexibility of the chloropropanone side chain and how it might influence interactions with other molecules.
MD simulations are also instrumental in studying the effects of the solvent on the molecule's structure and dynamics. By explicitly including solvent molecules (such as water) in the simulation, it is possible to observe how the solute and solvent interact and how the solvent influences the conformational preferences of the compound. This information is critical for understanding the behavior of the molecule in a biological environment.
Reaction Mechanism Modeling and Transition State Characterization
Computational methods can be employed to model chemical reactions and elucidate their mechanisms. For this compound, this could involve studying its synthesis, potential degradation pathways, or its reactions with other molecules. Using quantum chemical methods like DFT, researchers can map out the reaction pathway, identify intermediates and, crucially, characterize the transition state structures.
The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. By calculating the geometries and energies of reactants, products, intermediates, and transition states, a detailed understanding of the reaction mechanism can be achieved. This knowledge is valuable for optimizing reaction conditions and predicting the formation of byproducts.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Mechanism Relationship (SMR) Computational Derivations
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. mdpi.comresearchgate.net For a class of compounds including this compound, a QSAR model could be developed to predict the activity of new, unsynthesized analogs. This is achieved by calculating a set of molecular descriptors for each compound and then using statistical methods to build a mathematical model that relates these descriptors to the observed activity.
Relevant descriptors for a QSAR study of indole derivatives often include:
Electronic descriptors: Charges on specific atoms, dipole moment, HOMO/LUMO energies.
Steric descriptors: Molecular volume, surface area, specific lengths or widths of the molecule.
Hydrophobic descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water), which is a measure of lipophilicity.
Topological descriptors: Indices that describe the connectivity of the atoms in the molecule.
Structure-Mechanism Relationship (SMR) studies are an extension of QSAR that also incorporate mechanistic information into the models, providing a deeper understanding of how a compound's structure influences its mechanism of action.
Table 2: Examples of Descriptors Used in QSAR Studies of Indole Derivatives
| Descriptor Type | Example Descriptor | Information Provided |
| Electronic | Atomic Partial Charges | Distribution of charge within the molecule. |
| Steric | Molar Refractivity | Molar volume and polarizability. |
| Hydrophobic | LogP | Lipophilicity and potential for membrane permeability. |
| Topological | Wiener Index | Branching of the molecular skeleton. |
Biological and Pharmacological Research Applications of 3 Chloro 1 1h Indol 3 Yl Propan 1 One Derivatives Mechanism Focused in Vitro Studies
Investigations into Enzyme Modulation Mechanisms
The ability of chemical compounds to modulate the activity of enzymes is a cornerstone of pharmacological research. Derivatives of indolyl propanone are being investigated for their potential to inhibit various enzymes, which could have implications for therapeutic development.
In Vitro Enzyme Inhibition Studies (e.g., tyrosinase, α-glucosidase, urease)
In vitro assays are fundamental in screening and identifying the inhibitory potential of novel compounds against specific enzymes. While specific data on 3-chloro-1-(1H-indol-3-yl)propan-1-one derivatives is limited, broader studies on related indole (B1671886) structures provide valuable insights.
Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders. nih.gov Research has shown that certain indole derivatives can inhibit mushroom tyrosinase. For instance, 3-(4-benzylpiperidin-1-yl)-1-(1H-indol-3-yl)propan-1-one was identified as a mushroom tyrosinase inhibitor with an IC₅₀ value of 252 μM. researchgate.net Further studies on indole-thiourea derivatives have identified compounds with even more potent tyrosinase inhibitory activity, with some exhibiting IC₅₀ values as low as 5.9 µM, which is more potent than the standard kojic acid. nih.gov The inhibitory mechanism is often competitive, suggesting that these compounds vie with the natural substrate for the enzyme's active site. nih.gov
α-Glucosidase Inhibition: α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. A series of enantiomerically pure indole derivatives with a propanone substitution have been synthesized and shown to be potent in vitro inhibitors of α-glucosidase. nih.gov Several of these compounds exhibited significantly higher activity than acarbose, a clinically used α-glucosidase inhibitor, with IC₅₀ values ranging from 4.3 to 43.9 μM. nih.gov
Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in infections caused by Helicobacter pylori. nih.gov Some 6-chloro-3-oxindole derivatives have demonstrated potent urease inhibitory activity, with certain compounds showing greater potency than the standard inhibitor thiourea. researchgate.net For example, specific derivatives displayed IC₅₀ values as low as 13.34 μM. researchgate.net Metal complexes of indole-containing Schiff bases have also been shown to be effective urease inhibitors. nih.gov
Table 1: In Vitro Enzyme Inhibition by Indole Derivatives
| Compound Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| Indolyl Propanone Derivatives | Tyrosinase | IC₅₀ of 252 μM for 3-(4-benzylpiperidin-1-yl)-1-(1H-indol-3-yl)propan-1-one. | researchgate.net |
| Indole-Thiourea Derivatives | Tyrosinase | Competitive inhibition with IC₅₀ values as low as 5.9 µM. | nih.gov |
| Propanone Substituted Indoles | α-Glucosidase | Potent inhibition with IC₅₀ values ranging from 4.3 to 43.9 μM. | nih.gov |
Mechanistic Elucidation of Enzyme-Inhibitor Interactions
Understanding the precise mechanism by which a compound inhibits an enzyme is crucial for rational drug design. Kinetic studies and computational modeling are key tools in this endeavor.
For indole derivatives that inhibit tyrosinase, kinetic analyses, such as Lineweaver-Burk plots, have revealed a mixed-type inhibition mechanism for some compounds, indicating that they can bind to both the free enzyme and the enzyme-substrate complex. researchgate.net In other cases, a competitive inhibition mechanism is observed. nih.gov The interaction often involves the chelation of copper ions within the enzyme's active site. researchgate.net
In the case of α-glucosidase inhibition by indole derivatives, molecular docking studies have been employed to visualize the binding interactions. These studies suggest that the indole moiety and its substituents form hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site, which is crucial for their inhibitory activity. nih.gov
For urease inhibitors based on the indole scaffold, molecular docking has helped to explain the observed inhibitory activities. The binding modes of these compounds within the active site of H. pylori urease have been studied, providing insights into the structure-activity relationship. researchgate.net
Cellular Biology Research on Sub-Cellular Pathway Modulation
Beyond isolated enzymes, researchers are investigating how derivatives of this compound and related compounds affect complex cellular processes, particularly in the context of cancer and infectious diseases.
Anti-proliferative Activity Mechanisms in Cancer Cell Lines (e.g., apoptosis, cell cycle arrest pathways)
Indole derivatives have shown promise as antiproliferative agents in various cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.
Apoptosis and Cell Cycle Arrest: Studies on various indole derivatives have demonstrated their ability to induce apoptosis and cause cell cycle arrest in cancer cells. For example, certain indolyl-chalcone derivatives trigger apoptosis in mesothelioma cells by promoting aberrant tubulin polymerization, which disrupts mitotic spindle formation and leads to mitotic arrest. nih.gov Other indole compounds, such as indole-3-carbinol, have been shown to induce a G1-phase cell-cycle arrest and apoptosis in melanoma cells by stabilizing the tumor suppressor protein PTEN. nih.gov This stabilization is achieved by disrupting the ubiquitination of PTEN by the E3 ubiquitin ligase NEDD4-1. nih.gov
Furthermore, some indole-aryl amides have been found to selectively induce apoptosis in colon cancer cells (HT29) and cause cell cycle arrest in the G1 phase. nih.gov The antiproliferative effects of certain chalcone (B49325) derivatives in ovarian cancer cells are associated with the generation of reactive oxygen species (ROS), leading to DNA damage, cell cycle arrest at the G2/M phase, and apoptosis. mdpi.com
Table 2: Anti-proliferative Mechanisms of Indole Derivatives in Cancer Cell Lines
| Compound Class | Cancer Cell Line | Mechanism of Action | Reference |
|---|---|---|---|
| Indolyl-Chalcone Derivatives | Mesothelioma | Aberrant tubulin polymerization, mitotic arrest, apoptosis. | nih.gov |
| Indole-3-Carbinol | Melanoma | PTEN stabilization, G1 cell cycle arrest, apoptosis. | nih.gov |
| Indole-Aryl Amides | Colon (HT29) | Selective apoptosis, G1 cell cycle arrest. | nih.gov |
| Chalcone Derivatives | Ovarian | ROS generation, G2/M cell cycle arrest, apoptosis. | mdpi.com |
Antimicrobial Activity Mechanisms Against Pathogenic Microorganisms (e.g., bacterial strains, fungal species)
The rise of antimicrobial resistance has spurred the search for new antimicrobial agents. Indole derivatives have emerged as a promising class of compounds with activity against a range of pathogenic bacteria and fungi.
The mechanisms of action for the antimicrobial effects of indole derivatives are varied. Some indole-3-carboxamido-polyamine conjugates have been shown to target and disrupt bacterial membranes, which may be the basis for both their intrinsic antimicrobial activity and their ability to potentiate the effects of conventional antibiotics. mdpi.com Indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have demonstrated a broad spectrum of antibacterial and antifungal activities. nih.gov Similarly, indole-3-aldehyde hydrazone derivatives have shown activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and fungi. nih.gov The specific molecular targets within the microorganisms are still under investigation for many of these compounds.
Receptor Binding Affinity and Ligand-Target Interaction Studies
The interaction of small molecules with specific receptors is a fundamental principle of pharmacology. Research into indole derivatives has explored their binding affinity for various receptors, suggesting potential applications in neuroscience and other fields.
Studies on certain indole derivatives have revealed their ability to bind to serotonin (B10506) receptors, specifically the 5-HT₁A and 5-HT₂A subtypes. mdpi.comnih.gov Molecular modeling suggests that the primary interaction is a salt bridge between a protonatable nitrogen atom in the ligand and a conserved aspartate residue in the receptor. mdpi.comnih.gov The indole moiety typically penetrates a hydrophobic pocket within the receptor. mdpi.com Some of these compounds have shown anxiolytic or memory-enhancing effects in behavioral studies, consistent with their interaction with these receptors. nih.gov Additionally, some (E)-1-aryl-3-(4-pyridinepiperazin-1-yl)propanone oximes have been identified as agonists for the dopamine (B1211576) D4 receptor. wikipedia.org
Structure-Mechanism Relationship (SMR) and Structure-Activity Relationship (SAR) Studies for Novel Compound Discovery
The exploration of derivatives of this compound and related 3-acylindoles in pharmacological research has led to significant insights into their structure-activity relationships (SAR) and structure-mechanism relationships (SMR). These studies are crucial for the discovery of novel compounds with enhanced potency and selectivity for various biological targets. By systematically modifying the chemical structure of the parent compound, researchers can identify key pharmacophoric features and understand how these modifications influence biological activity.
Detailed Research Findings:
Influence of Substituents on the Indole Ring: Research on various indole derivatives has consistently shown that the nature and position of substituents on the indole core are critical for biological activity. For instance, in a series of 3-alkylindole derivatives designed as myeloperoxidase (MPO) inhibitors, the presence of a fluorine atom on the indole ring was found to be a key determinant of potency. nih.govresearchgate.net Specifically, a fluoroindole compound with a three-carbon side chain and an amide group demonstrated high inhibitory activity against MPO (IC50 = 18 nM), while its effect on the serotonin reuptake transporter (SERT) was significantly lower, indicating a good selectivity profile. nih.gov Furthermore, studies on 2,5-disubstituted indole derivatives as anticancer agents revealed that specific substitutions can induce apoptosis in cancer cells by inhibiting the phosphorylation of RNA polymerase II. nih.gov
Role of the Acyl Linker: The nature of the acyl group at the C3 position of the indole ring plays a pivotal role in determining the compound's biological effects. In a study of 3-acylindole-2-carboxylic acids as inhibitors of cytosolic phospholipase A2 (cPLA2), it was found that the length of the acyl chain directly correlates with inhibitory potency. nih.gov Optimal enzyme inhibition was observed with an acyl residue of 12 or more carbons. nih.gov This suggests that a certain degree of lipophilicity and conformational flexibility in this region is necessary for effective interaction with the enzyme's active site. Conversely, replacing the carbonyl group in some 3-aroylindoles with a sulfide (B99878) or oxygen moiety indicated that while the carbonyl is important, it is not essential for potent antiproliferative activities.
Modifications at the N1-Position of the Indole: The N1 position of the indole ring offers another avenue for structural modification to modulate biological activity. In SAR studies of 3-aroylindoles as antimitotic agents, the introduction of amide and carbamate (B1207046) functionalities at the N1 position resulted in analogues with potent antiproliferative activities. Furthermore, research on other indole derivatives has shown that N1-substitution can significantly enhance anticancer activity. For example, methyl substitution at the N1 position of certain indole derivatives enhanced their activity by approximately 60-fold compared to the unsubstituted counterparts. nih.gov
Impact of the Terminal Group: The terminal group attached to the propanone side chain is another critical factor influencing the pharmacological profile. In the case of 1-indol-1-yl-3-phenoxypropan-2-one inhibitors of cPLA2α, systematic variations of the phenoxy group led to the discovery of highly potent inhibitors. researchgate.net Specifically, a derivative with a 4-decyloxyphenoxy group and additional carboxylic acid moieties on the indole ring exhibited an IC50 value of 4.3 nM against the isolated enzyme, making it one of the most potent cPLA2α inhibitors identified. researchgate.net
The following interactive data tables summarize key SAR findings from studies on related indole derivatives, providing insights that could guide the future design of novel compounds based on the this compound scaffold.
Table 1: SAR of 3-Alkylindole Derivatives as Myeloperoxidase (MPO) Inhibitors
| Compound/Modification | Side Chain at C3 | Substitution on Indole Ring | Biological Activity (IC50 for MPO) | Selectivity (SERT Ki/MPO IC50) | Reference |
| Fluoroindole derivative | 3-carbon chain with amide | 5-Fluoro | 18 nM | 35 | nih.gov |
| Analog with 4-carbon chain | 4-carbon chain | 5-Fluoro | 15 nM | Not specified | researchgate.net |
| Analog with 6-carbon chain | 6-carbon chain | 5-Fluoro | Higher IC50 | Not specified | researchgate.net |
| N-alkylated analog | Alkyl group on side chain nitrogen | 5-Fluoro | Decreased potency (µM range) | Not specified | researchgate.net |
Table 2: SAR of 3-Acylindole-2-Carboxylic Acids as cPLA2 Inhibitors
| Compound/Modification | Acyl Chain Length at C3 | Substitution at N1 | Biological Activity (IC50 for cPLA2) | Reference |
| Lead compound | Dodecanoyl (12 carbons) | 1-[2-(4-carboxyphenoxy)ethyl] | 0.5 µM | nih.gov |
| Shorter acyl chain | < 12 carbons | Varied | Decreased potency | nih.gov |
| Longer N1-alkyl chain | Varied | Alkyl chain with ≥ 8 carbons | Loss of activity | nih.gov |
| N1-alkyl with terminal carboxyl | Varied | Alkyl chain with terminal -COOH | Increased potency | nih.gov |
Table 3: SAR of 5-Chloro-indole-2-carboxylate Derivatives as Anticancer Agents
| Compound | Substitution (R) | Target Cell Line | Biological Activity (GI50) | Reference |
| Derivative 3e | m-piperidin-1-yl | Multiple cancer cell lines | 29-78 nM (range) | mdpi.com |
| Derivative 3b | p-pyrrolidin-1-yl | Multiple cancer cell lines | Not specified individually | mdpi.com |
| Erlotinib (Reference) | - | - | 80 nM (IC50 for EGFR) | mdpi.com |
| Vemurafenib (Reference) | - | - | Not specified | mdpi.com |
These findings collectively underscore the importance of a multi-pronged approach to SAR and SMR studies, where modifications to different parts of the lead molecule can lead to the discovery of highly potent and selective drug candidates. The insights gained from these in vitro studies provide a rational basis for the further development of this compound derivatives for various therapeutic applications.
Role of 3 Chloro 1 1h Indol 3 Yl Propan 1 One As a Versatile Synthetic Intermediate
Precursor in the Synthesis of Biologically Active Indole (B1671886) Alkaloids and Analogs
The indole nucleus is the foundation of more than 4,100 different indole alkaloids, a class of compounds renowned for their potent biological activities, including antitumor, antiviral, and antibacterial properties. encyclopedia.pub The utility of 3-Chloro-1-(1H-indol-3-yl)propan-1-one as a precursor stems from its α-chloro-ketone functionality, which readily participates in reactions to construct the elaborate structures of these natural products and their synthetic analogs.
A key synthetic strategy involves the reaction of the α-chloro-ketone with various nucleophiles to extend the side chain, followed by cyclization to form new rings. This approach is exemplified in the synthesis of bis-indole alkaloids like those in the topsentin (B55745) class. Synthetic routes toward topsentins have utilized indole-3-α-chloro-ketone starting materials, which undergo condensation and cyclization to form the complex alkaloid framework. nih.gov The chlorine atom serves as an excellent leaving group in substitution reactions, while the ketone provides a site for condensation or addition, enabling the assembly of the characteristic di- or tri-indole structures connected by a central heterocyclic linker. nih.gov
Furthermore, derivatives of this compound can be used to synthesize a variety of substituted indole alkaloids. For instance, the ketone can be reduced to a secondary alcohol, which can then be used in further synthetic manipulations, or the chloro group can be displaced by amines, thiols, or other nucleophiles to introduce diversity, leading to analogs with potentially enhanced or modified biological activity. encyclopedia.pub
| Precursor | Target Alkaloid Class | Key Reaction Type | Research Finding |
| Indole-3-α-chloro-ketone | Topsentins (Bis-indole alkaloids) | Condensation and Cyclization | The chloro-ketone fragment is a key building block that condenses with another indole moiety to form the central imidazolone (B8795221) or piperazine (B1678402) ring of the target alkaloid. nih.gov |
| This compound | Substituted Indole Alkaloids | Nucleophilic Substitution | The reactive chloro group allows for the introduction of various functional groups (amines, azides, etc.), leading to a library of analogs for biological screening. |
| This compound | Fradcarbazole Analogs | Multi-step synthesis | Can serve as a starting point for creating substituted tryptamines, which are key intermediates in the semi-synthesis of staurosporine-type alkaloids. encyclopedia.pub |
Building Block for Complex Heterocyclic Scaffolds and Fused Ring Systems
The dual reactivity of the chloropropanone side chain makes this compound an ideal starting material for constructing complex heterocyclic scaffolds and fused-ring systems. scribd.comslideshare.net The electrophilic carbon bearing the chlorine and the carbonyl carbon are both susceptible to nucleophilic attack, enabling a variety of intramolecular and intermolecular cyclization strategies.
One common approach is the synthesis of γ-carbolines or other fused pyridines. This can be achieved by reacting the α-chloro-ketone with an amine, followed by an intramolecular cyclization and aromatization sequence. The initial substitution of the chlorine atom by the amine is followed by a cyclization of the newly introduced amino group onto the indole ring, or a condensation involving the ketone, ultimately leading to a new six-membered ring fused to the indole core.
Another significant application is in the formation of spirocyclic indoles. rsc.org These are an important class of compounds found in many natural alkaloids and pharmaceuticals. The reaction can proceed through an initial reaction at the ketone, followed by a cyclization involving the indole C2-position and the chlorinated side chain, resulting in a spiro center at the C3-position of the indole. Such transformations are often catalyzed by transition metals like palladium. rsc.org The construction of these complex three-dimensional structures is of great interest in medicinal chemistry. rsc.org
The compound can also be used to synthesize other fused systems, such as pyrazolo-pyrimidines or pyridines, through multi-component reactions where the indole derivative acts as one of the key building blocks. nih.gov
| Synthetic Target | Reaction Strategy | Description |
| Fused Pyridines (e.g., γ-Carbolines) | Intermolecular reaction followed by intramolecular cyclization | Reaction with ammonia (B1221849) or primary amines leads to an aminoketone, which undergoes intramolecular condensation and cyclization to form a pyridine (B92270) ring fused to the indole. |
| Spiroindolines/Spiroindoles | Intramolecular Cycloaddition/Alkylation | The side chain can cyclize onto the C2 position of the indole ring, often facilitated by a base or metal catalyst, creating a spirocyclic system at the C3 position. rsc.org |
| Fused Pyrroles | Paal-Knorr type synthesis | The ketone can be transformed into a 1,4-dicarbonyl compound, which can then react with an amine to form a pyrrole (B145914) ring fused to another heterocycle. |
| Benzofuro[2,3-b]quinolines | Cascade Transformation | While not a direct use, related indole intermediates are used in acid-mediated cascade reactions to form complex fused systems like benzofuroquinolines. nih.gov |
Utility in the Synthesis of Advanced Pharmaceutical and Agrochemical Intermediates
The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast number of drugs and biologically active compounds. mdpi.com Likewise, chlorinated organic molecules are significantly represented among FDA-approved pharmaceuticals, with over 250 such drugs on the market. nih.gov The combination of these features in this compound makes it a highly valuable intermediate for the pharmaceutical and agrochemical industries.
Its utility lies in its ability to serve as a versatile platform for generating libraries of compounds for high-throughput screening. The reactive side chain allows for the facile introduction of various pharmacophores. For example, reaction with different amines can lead to a series of aminoketones, which are themselves precursors to important drug classes, including potential inhibitors of enzymes or receptor antagonists. The synthesis of azetidin-2-ones, a core structure in many antibacterial agents, can be achieved from intermediates derived from chloro-acetyl chlorides and imines, a similar reactive system. researchgate.netmdpi.com
Optically active alcohols derived from related chloroketones, such as 3-chloro-1-phenyl-1-propanol, are critical intermediates in the synthesis of modern drugs. google.comgoogle.com By analogy, enantioselective reduction of the ketone in this compound would yield chiral chloro-alcohols, which are valuable building blocks for creating stereochemically pure active pharmaceutical ingredients (APIs). This is crucial as the biological activity of a drug often resides in a single enantiomer.
| Industry | Application | Synthetic Transformation | Resulting Intermediate Class |
| Pharmaceutical | Drug Discovery | Reaction with diverse amines/thiols/alcohols | Substituted indole aminoketones, thioethers, ethers for screening libraries. nih.gov |
| Pharmaceutical | Synthesis of Chiral Drugs | Asymmetric reduction of the ketone | Chiral indole chloro-alcohols as building blocks for enantiomerically pure drugs. google.com |
| Agrochemical | Synthesis of Fungicides/Herbicides | Cyclization/Condensation reactions | Fused heterocyclic systems known for pesticidal activity. |
| Pharmaceutical | Intermediate Synthesis | Stobbe or Claisen condensation | α,β-unsaturated esters or γ-lactams which are versatile intermediates. encyclopedia.pub |
Potential Applications in Material Science through Polymerization or Dye Synthesis
While specific research on this compound in material science is not widely documented, its chemical structure suggests potential applications in the synthesis of novel polymers and dyes.
Dye Synthesis: The indole ring is the parent structure of indigo (B80030), one of the oldest known natural dyes. rsc.orgchemicalbook.com The synthesis of indigo and its derivatives often involves the oxidation and dimerization of indoxyl, a derivative of indole. mdpi.com The indole core within this compound could potentially undergo similar oxidative dimerization to produce novel indigoid dyes. The chloropropanone substituent would remain on the final dye molecule, potentially modifying its color, solubility, and binding properties to fabrics. Enzymatic methods using peroxygenases have been developed for the synthesis of indigo dyes from various substituted indoles, a route that could be applicable here. mdpi.comresearchgate.net
Polymerization: The indole ring system has been explored as a sustainable aromatic unit for creating high-quality biopolyesters. acs.orgrsc.org Polymerization can be achieved through several routes involving the indole nucleus or its side chains.
N-functionalization: The nitrogen atom of the indole ring can be alkylated, and if a di-functional monomer is used, this can lead to polymerization. For example, indole-based dicarboxylate monomers have been synthesized and polymerized with diols to create novel polyesters with high glass transition temperatures. acs.org The chloropropanone side chain offers a site for modification before or after polymerization.
Side-Chain Polymerization: The ketone or chloro group could be used to anchor the molecule to a polymer backbone or to initiate polymerization. For instance, the ketone could be converted to a vinyl group, which could then undergo radical polymerization. Alternatively, the chloro group could be substituted by a group capable of polymerization, such as a methacrylate. The dimerization of certain indole derivatives can also lead to the formation of polymers. nih.gov
These potential applications highlight the versatility of the compound, extending its utility beyond traditional organic synthesis into the realm of materials chemistry.
Development of Advanced Analytical Methods for Research Purity and Quantification
High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and reaction monitoring of "3-Chloro-1-(1H-indol-3-yl)propan-1-one". Its high resolution and sensitivity make it ideal for separating the target compound from starting materials, intermediates, and by-products.
Detailed Research Findings: Method development for a compound like "this compound" typically involves reverse-phase (RP) HPLC, which separates molecules based on their hydrophobicity. amazonaws.com The indole (B1671886) and chloropropanone moieties confer a moderate polarity, making it well-suited for this technique. The selection of a stationary phase, such as a C18 or C8 column, is a critical first step. amazonaws.com These columns consist of silica (B1680970) beads derivatized with hydrophobic alkyl chains, providing a non-polar surface for interaction. amazonaws.com
The mobile phase composition is optimized to achieve the best separation (selectivity) and peak shape. chromatographyonline.com A typical mobile phase for this type of analysis is a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comscience.gov The ratio of organic to aqueous phase can be held constant (isocratic elution) or varied over time (gradient elution) to ensure that all compounds of interest, from polar impurities to the less polar product, are eluted and resolved effectively. bas.bg The indole ring of the compound contains a strong chromophore, making UV detection a highly effective and sensitive choice. The UV detector would be set to a wavelength where the indole moiety exhibits maximum absorbance, typically in the range of 260-280 nm, to ensure high sensitivity for the main compound and related impurities.
For reaction monitoring, HPLC can provide rapid quantitative data on the consumption of reactants and the formation of the product. Small aliquots of the reaction mixture can be withdrawn at time intervals, diluted, and injected into the HPLC system. The resulting chromatograms allow for the calculation of percentage conversion and help in optimizing reaction conditions such as temperature and time.
Interactive Data Table: Illustrative HPLC Parameters for Purity Analysis
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides excellent hydrophobic retention and resolution for aromatic compounds. internationaljournalssrg.org |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Acetonitrile is a common organic modifier. Formic acid helps to protonate silanol (B1196071) groups on the column and the analyte, leading to sharper peaks. sielc.com |
| Elution Mode | Gradient | Allows for the effective separation of compounds with a range of polarities, from early-eluting polar impurities to the later-eluting product. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. science.gov |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. internationaljournalssrg.org |
| Detection | UV at 275 nm | The indole nucleus has strong UV absorbance, allowing for sensitive detection. |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading while ensuring sufficient signal. |
Gas Chromatography (GC) for Volatile By-product Analysis and Purity Control
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of "this compound" synthesis and purification, GC is primarily used to detect and quantify volatile impurities. nih.gov These may include residual solvents (e.g., acetone, dichloromethane, toluene) used during the synthesis and workup, or volatile by-products from the reaction itself. chemicalbook.comchemicalbook.comgoogle.com
Detailed Research Findings: For purity control, a sample of "this compound" is dissolved in a suitable solvent and injected into the GC. The instrument vaporizes the sample, and an inert carrier gas (like helium or nitrogen) sweeps the volatile components onto a capillary column. google.com The column, typically coated with a non-polar or mid-polar stationary phase (e.g., polydimethylsiloxane), separates the compounds based on their boiling points and interaction with the phase. google.com A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds. For more definitive identification, a Mass Spectrometer (MS) is used as the detector (GC-MS), which provides both retention time data and a mass spectrum for each eluted compound, allowing for structural elucidation and positive identification of impurities. biointerfaceresearch.comresearchgate.net
The synthesis of related chloropropanols and their derivatives often involves monitoring by GC to ensure the reaction goes to completion and to quantify the final product purity. chemicalbook.comgoogle.compatsnap.com Similar principles are applied to the analysis of "this compound". Given the compound's relatively high molecular weight and boiling point, high-temperature GC methods might be necessary for its analysis, although HPLC is generally the preferred method for the main component's purity. The primary strength of GC in this context remains the detection of low-molecular-weight, volatile contaminants. d-nb.infonih.gov
Interactive Data Table: Typical GC-MS Parameters for Volatile Impurity Profiling
| Parameter | Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A low-bleed, mid-polarity column suitable for a wide range of volatile organic compounds. google.com |
| Carrier Gas | Helium at 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Injection Mode | Split (100:1) | Prevents column overloading when analyzing for trace volatile impurities in a concentrated sample. |
| Injector Temp. | 250 °C | Ensures rapid vaporization of volatile solvents and by-products. google.com |
| Oven Program | 50 °C (hold 2 min), then 10 °C/min to 280 °C (hold 5 min) | A temperature ramp allows for the separation of highly volatile compounds at the beginning and less volatile components later in the run. |
| Detector | Mass Spectrometer (MS) | Provides definitive identification of unknown impurities through mass spectral library matching. nih.gov |
| MS Scan Range | 35 - 550 amu | Covers the mass range for typical organic solvents and potential fragmentation products. |
Capillary Electrophoresis (CE) for Specialized Separation and Characterization
Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. libretexts.org This mobility is dependent on the charge of the molecule and its size. libretexts.org While less common than HPLC for routine purity analysis, CE offers unique advantages for specialized applications involving "this compound".
Detailed Research Findings: CE is particularly useful for separating molecules that are difficult to resolve by HPLC or for analyzing very small sample volumes. colby.edu The technique can be adapted into several modes. Capillary Zone Electrophoresis (CZE), the simplest mode, separates ions in a free solution. libretexts.org For a compound like "this compound," which is neutral, Micellar Electrokinetic Chromatography (MEKC) would be a more appropriate CE technique. In MEKC, a surfactant (like sodium dodecyl sulfate) is added to the buffer above its critical micelle concentration. These micelles act as a pseudo-stationary phase, and neutral molecules can partition into them, allowing for separation based on their affinity for the micellar phase.
Research on the separation of other neutral aromatic compounds and drug impurities has shown that CE can provide data that is complementary to HPLC. nih.gov It can be used to confirm purity or to separate isomers that may co-elute in an HPLC system. nih.gov The development of a CE method for "this compound" would involve optimizing the buffer pH, surfactant concentration, and applied voltage to achieve baseline separation of the main peak from any charged or neutral impurities. nih.gov
Interactive Data Table: Potential CE Method Parameters for High-Efficiency Separation
| Parameter | Condition | Rationale |
| Capillary | Fused Silica, 50 µm ID, 60 cm total length | Standard capillary dimensions providing high separation efficiency. colby.edu |
| Background Electrolyte | 25 mM Sodium Borate buffer, pH 9.2, containing 50 mM Sodium Dodecyl Sulfate (SDS) | The buffer maintains a stable pH and current. SDS forms micelles for the separation of neutral analytes via MEKC. nih.gov |
| Applied Voltage | 25 kV | High voltage drives the separation, leading to shorter analysis times. nih.gov |
| Temperature | 25 °C | Controlled temperature ensures reproducible migration times. |
| Injection | Hydrodynamic (50 mbar for 5 s) | A common and reproducible method for introducing a small plug of sample. |
| Detection | UV at 220 nm or 275 nm | Detection at a lower wavelength may capture more potential impurities, while 275 nm is specific to the indole chromophore. |
Quantitative Spectrophotometric Methods for Research Applications
UV-Visible spectrophotometry is a straightforward and accessible method for the quantification of "this compound" in solution, provided it is the only absorbing species present at the chosen wavelength. This technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.
Detailed Research Findings: The indole ring within the molecule provides a strong ultraviolet chromophore, making this method highly suitable. To perform a quantitative analysis, a pure reference standard of "this compound" is used to prepare a series of solutions of known concentrations in a suitable UV-transparent solvent, such as ethanol (B145695) or acetonitrile. The absorbance of each solution is measured at the wavelength of maximum absorbance (λmax).
A calibration curve is then constructed by plotting absorbance versus concentration. The resulting linear relationship can be used to determine the concentration of unknown samples of the compound by measuring their absorbance and interpolating the concentration from the curve. researchgate.net This method is particularly useful for quickly verifying the concentration of stock solutions used in various research experiments, ensuring accurate and consistent results. While not a separative technique, its simplicity and speed make it invaluable for routine quantification in a research setting where the purity of the compound has already been established by a higher-resolution method like HPLC.
Interactive Data Table: Example Calibration Data for Spectrophotometric Quantification
| Concentration (µg/mL) | Absorbance at λmax (AU) |
| 2.0 | 0.112 |
| 4.0 | 0.225 |
| 8.0 | 0.448 |
| 12.0 | 0.671 |
| 16.0 | 0.895 |
| Linear Equation | y = 0.0559x + 0.0003 |
| Correlation (R²) | 0.9999 |
Future Research Directions and Unaddressed Challenges in 3 Chloro 1 1h Indol 3 Yl Propan 1 One Chemistry
Exploration of Undiscovered Reactivity and Transformation Pathways
The bifunctional nature of 3-Chloro-1-(1H-indol-3-yl)propan-1-one, possessing both an electrophilic alkyl chloride and a versatile acylindole moiety, opens avenues for complex molecular architecture construction. The primary unaddressed challenge is to systematically map its reactivity.
Future research should focus on:
Intramolecular Cyclization: The three-carbon chain separating the chlorine atom from the indole (B1671886) nitrogen and C2 position is perfectly suited for intramolecular cyclization reactions. Under basic conditions, N-alkylation could lead to the formation of a novel azetidinone-fused indole system. Alternatively, reaction conditions promoting C2-alkylation could yield unique cyclopenta[b]indole derivatives.
Nucleophilic Substitution Reactions: The terminal alkyl chloride is a prime site for S(_N)2 reactions. A systematic study using a diverse range of nucleophiles (amines, thiols, azides, cyanides) would generate a library of novel C3-functionalized indoles. These derivatives could serve as intermediates for pharmaceuticals or molecular probes. For example, reaction with primary or secondary amines could yield amino-ketone derivatives, which are common pharmacophores.
Carbonyl Group Transformations: The ketone functionality can undergo a variety of transformations. Nucleophilic addition of Grignard or organolithium reagents could produce tertiary alcohols, which may undergo subsequent cyclization or rearrangement. acs.orgsemanticscholar.org Reduction of the ketone would yield the corresponding secondary alcohol, introducing a potential chiral center.
Domino and Tandem Reactions: A significant challenge is to develop one-pot tandem reactions that exploit multiple reactive sites. For instance, a nucleophile could first displace the chloride, and the resulting intermediate could then be used to trigger a reaction at the indole ring or carbonyl group, rapidly increasing molecular complexity.
Table 1: Potential Transformation Pathways for this compound
| Reaction Type | Reagents/Conditions | Potential Product |
|---|---|---|
| Intramolecular N-alkylation | NaH, K₂CO₃, or other bases | 1,2-Dihydroazeto[1,2-a]indol-3(4H)-one |
| Intramolecular C2-alkylation | Lewis acid or Brønsted acid | 1,2,3,4-Tetrahydrocyclopenta[b]indol-1-one |
| Nucleophilic Substitution | R₂NH, RSH, NaN₃ | 3-(Amino/Thio/Azido)-1-(1H-indol-3-yl)propan-1-one |
Development of Highly Enantioselective Synthetic Routes
While this compound is achiral, its derivatives formed through reactions at the carbonyl group or the α-carbon can be chiral. The development of highly enantioselective synthetic methods is a critical challenge for accessing optically pure compounds for biological evaluation.
Future research directions include:
Asymmetric Reduction of the Ketone: The development of catalytic systems for the enantioselective reduction of the pro-chiral ketone to a chiral secondary alcohol is a primary goal. This could be achieved using chiral metal complexes (e.g., Ru-, Rh-based catalysts with chiral ligands) or organocatalysts.
Enantioselective α-Functionalization: Creating a chiral center at the C2 position of the propanone chain via enantioselective enolate chemistry is another promising avenue. This would involve the use of chiral bases or phase-transfer catalysts to direct the stereoselective addition of electrophiles.
Asymmetric Friedel-Crafts Acylation: A more direct, albeit challenging, approach would be the development of an asymmetric Friedel-Crafts reaction to synthesize chiral analogues of the title compound from the outset. While direct acylation is difficult, catalytic asymmetric conjugate addition of indoles to α,β-unsaturated carbonyl compounds is a well-established strategy that could be adapted. nih.govacs.org Chiral Lewis acids or Brønsted acids could catalyze the reaction between an indole and a suitable chiral electrophile to generate precursors with high enantiomeric excess. thieme-connect.com
Table 2: Potential Catalytic Systems for Enantioselective Transformations
| Transformation | Catalyst Type | Example Catalyst/Ligand | Potential Chiral Product |
|---|---|---|---|
| Asymmetric Ketone Reduction | Transition Metal | (R,R)-Ts-DPEN-Ru | (R/S)-3-Chloro-1-(1H-indol-3-yl)propan-1-ol |
| Asymmetric α-Alkylation | Organocatalyst | Cinchona-derived catalyst | (R/S)-3-Chloro-2-alkyl-1-(1H-indol-3-yl)propan-1-one |
Application in Flow Chemistry and Microreactor Technology
Translating the synthesis of this compound and its derivatives to continuous flow systems presents a significant opportunity for process intensification, safety, and scalability. Many indole syntheses, such as the Fischer indole synthesis, benefit from the precise temperature and pressure control offered by flow reactors. nih.govmdpi.com
Key areas for future investigation are:
Flow Synthesis of the Core Scaffold: Developing a continuous flow process for the Friedel-Crafts acylation of indole with 3-chloropropionyl chloride. Flow chemistry can mitigate challenges associated with exothermic reactions and improve regioselectivity by enabling rapid mixing and precise temperature control. researchgate.net
Telescoped Multi-Step Synthesis: Designing integrated, multi-step flow systems where the crude product from one reactor is directly fed into the next. zenodo.orgnih.gov For example, the synthesis of the title compound could be "telescoped" with a subsequent nucleophilic substitution or cyclization reaction without intermediate isolation, significantly improving efficiency. nih.gov
In-line Purification and Analysis: Integrating in-line purification (e.g., scavenger resins, liquid-liquid extraction) and analytical techniques (e.g., IR, NMR) to enable real-time reaction monitoring and optimization. This would accelerate the discovery of new derivatives and the optimization of reaction conditions.
Advanced In Silico Modeling for De Novo Design of Functional Derivatives
Computational chemistry offers powerful tools to predict the properties and reactivity of this compound and to guide the design of new functional derivatives. researchgate.net The primary challenge is to build accurate predictive models for a scaffold that has not been extensively studied experimentally.
Future research should leverage:
Quantum Chemical Calculations: Using Density Functional Theory (DFT) to model reaction mechanisms, predict activation energies for potential transformation pathways (e.g., cyclization vs. substitution), and understand the electronic structure of the molecule. nih.gov This can help prioritize synthetic efforts towards the most feasible reactions.
Molecular Docking and Virtual Screening: The acylindole scaffold is a known "privileged structure" in medicinal chemistry, often targeting protein kinases and enzymes like cyclooxygenase (COX). nih.gov Molecular docking studies can be performed to screen virtual libraries of derivatives against various biological targets. nih.govmdpi.com The chloroalkyl moiety could be designed to form covalent bonds or specific halogen bonds with target proteins, a strategy of increasing interest in drug design.
Quantitative Structure-Activity Relationship (QSAR): Once an initial set of derivatives is synthesized and tested, QSAR models can be developed to correlate structural features with biological activity. This allows for the de novo design of new derivatives with enhanced potency and selectivity.
Interdisciplinary Research Integrating Chemical Biology and Material Science Perspectives
The unique structure of this compound makes it a promising candidate for applications beyond traditional synthetic chemistry, particularly at the interface of chemistry with biology and materials science.
Opportunities for interdisciplinary research include:
Chemical Biology: The reactive alkyl chloride group makes this molecule a potential covalent probe for activity-based protein profiling (ABPP). By attaching a reporter tag (e.g., a fluorophore or biotin) through nucleophilic substitution, researchers could create tools to identify and study the cellular targets of acylindole-based compounds. The indole moiety itself can act as a fluorescent reporter, and its photophysical properties could be tuned by derivatization.
Material Science: Indole-based polymers are gaining attention for their electronic and thermal properties. materialsciencejournal.org Derivatives of this compound could be explored as functional monomers. For example, polymerization via the nucleophilic substitution of the chloride by a di-nucleophile, or transformations that create polymerizable groups, could lead to novel polyindoles with applications in organic electronics or as high-performance materials. rsc.orgresearchgate.netacs.orgnih.gov The inherent properties of the indole ring could impart desirable characteristics such as thermal stability and conductivity to the resulting polymers.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
